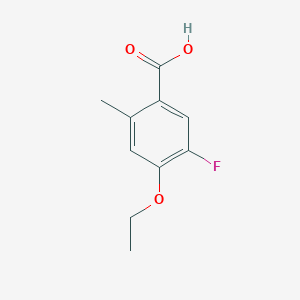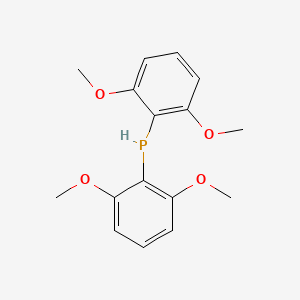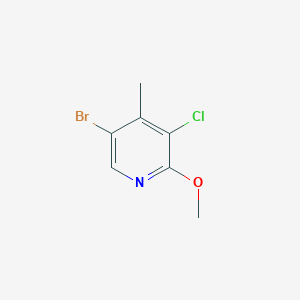
5-Bromo-3-chloro-2-methoxy-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-methoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-methoxy-4-methylpyridine. The process typically includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or vinyl groups.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-methoxy-4-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound may be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methoxy-4-methylpyridine
- 3-Bromo-5-chloro-2-methoxypyridine
- 5-Bromo-2-chloro-4-methylpyridine
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-methylpyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, methoxy, and methyl groups provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |
Clave InChI |
SGBCBRNHHRPOHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


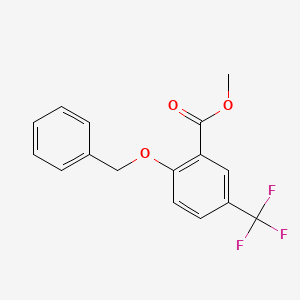
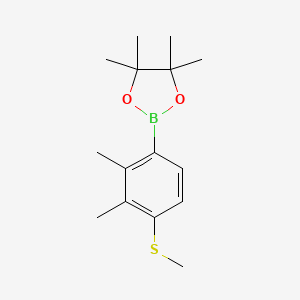
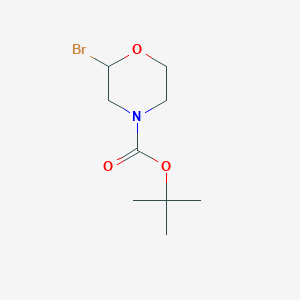
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)

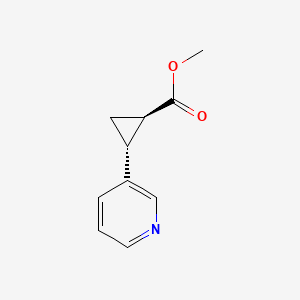
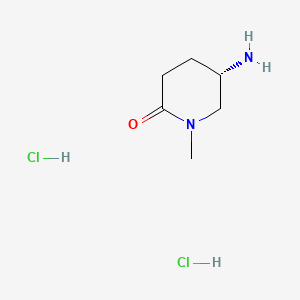
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)



